5-Amino-3-([(tert-butoxy)carbonyl]amino)pentanoicacid
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Overview
Description
5-Amino-3-([(tert-butoxy)carbonyl]amino)pentanoic acid is a compound that belongs to the class of amino acids. It is characterized by the presence of an amino group, a carboxyl group, and a tert-butoxycarbonyl (Boc) protecting group. The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions during chemical transformations .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-3-([(tert-butoxy)carbonyl]amino)pentanoic acid typically involves the protection of the amino group using the Boc group. This can be achieved by reacting the amino acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction is usually carried out at ambient temperature or with slight heating to ensure complete protection of the amino group.
Industrial Production Methods
Industrial production of Boc-protected amino acids often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is typically achieved through crystallization or chromatography techniques to ensure high purity .
Chemical Reactions Analysis
Types of Reactions
5-Amino-3-([(tert-butoxy)carbonyl]amino)pentanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The carboxyl group can be reduced to form alcohol derivatives.
Substitution: The Boc group can be selectively removed under acidic conditions to reveal the free amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: The Boc group can be removed using trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid (HCl) in methanol.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of free amino acids after Boc deprotection.
Scientific Research Applications
5-Amino-3-([(tert-butoxy)carbonyl]amino)pentanoic acid has several applications in scientific research:
Chemistry: Used as a building block in peptide synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein engineering.
Mechanism of Action
The mechanism of action of 5-Amino-3-([(tert-butoxy)carbonyl]amino)pentanoic acid primarily involves its role as a protected amino acid. The Boc group protects the amino group from unwanted reactions, allowing for selective chemical transformations. Upon removal of the Boc group, the free amino group can participate in various biochemical and chemical reactions, interacting with molecular targets such as enzymes and receptors .
Comparison with Similar Compounds
Similar Compounds
5-Amino-2-([(tert-butoxy)carbonyl]amino)pentanoic acid: Similar structure but with different positional isomerism.
5-[(tert-butoxy)carbonyl]amino-2-(carbamoylamino)pentanoic acid: Contains an additional carbamoyl group.
Uniqueness
5-Amino-3-([(tert-butoxy)carbonyl]amino)pentanoic acid is unique due to its specific structural configuration and the presence of the Boc protecting group. This makes it particularly useful in peptide synthesis and other applications where selective protection of the amino group is required .
Properties
Molecular Formula |
C10H20N2O4 |
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Molecular Weight |
232.28 g/mol |
IUPAC Name |
5-amino-3-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid |
InChI |
InChI=1S/C10H20N2O4/c1-10(2,3)16-9(15)12-7(4-5-11)6-8(13)14/h7H,4-6,11H2,1-3H3,(H,12,15)(H,13,14) |
InChI Key |
IIGWOIMQIZUZRS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCN)CC(=O)O |
Origin of Product |
United States |
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